molecular formula C10H9F3O B7973864 3-[2-(Trifluoromethoxy)phenyl]-1-propene

3-[2-(Trifluoromethoxy)phenyl]-1-propene

Cat. No.: B7973864
M. Wt: 202.17 g/mol
InChI Key: CXNZRUGQPZCEHH-UHFFFAOYSA-N
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Description

3-[2-(Trifluoromethoxy)phenyl]-1-propene is an organic compound characterized by the presence of a trifluoromethoxy group attached to a phenyl ring, which is further connected to a propene chain.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the trifluoromethoxylation of a suitable phenyl precursor, which can be achieved using reagents such as trifluoromethyl hypofluorite (CF₃OF) or trifluoromethyl iodide (CF₃I) in the presence of a base . The reaction conditions often require low temperatures and an inert atmosphere to prevent side reactions.

Industrial Production Methods

Industrial production of 3-[2-(Trifluoromethoxy)phenyl]-1-propene may involve large-scale trifluoromethoxylation processes using specialized equipment to handle the volatile and reactive nature of the trifluoromethylating agents. The process is optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

3-[2-(Trifluoromethoxy)phenyl]-1-propene can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include epoxides, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of 3-[2-(Trifluoromethoxy)phenyl]-1-propene involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethoxy group can enhance the compound’s binding affinity and selectivity by forming strong interactions with the target site. This can lead to the modulation of various biochemical pathways, including signal transduction and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[2-(Trifluoromethoxy)phenyl]-1-propene is unique due to the presence of the trifluoromethoxy group, which imparts distinct electronic and steric properties. This makes it particularly valuable in the design of molecules with enhanced stability, reactivity, and biological activity compared to its analogs .

Properties

IUPAC Name

1-prop-2-enyl-2-(trifluoromethoxy)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9F3O/c1-2-5-8-6-3-4-7-9(8)14-10(11,12)13/h2-4,6-7H,1,5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXNZRUGQPZCEHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCC1=CC=CC=C1OC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9F3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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